Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-
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Overview
Description
Boranediamine, N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]- is a chemical compound known for its unique structure and properties It is characterized by the presence of boron, nitrogen, and oxygen atoms, along with a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boranediamine, N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]- typically involves the reaction of borane with N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction temperature and solvent choice play crucial roles in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Boranediamine, N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boron-oxygen compounds.
Reduction: It can be reduced to form boron-nitrogen compounds with different oxidation states.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while reduction may produce boron-nitrogen compounds.
Scientific Research Applications
Boranediamine, N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying boron-containing biomolecules.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Boranediamine, N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Boranediamine, N,N,N’,N’-tetraethyl-1-phenyl-
- Boranediamine, 1-(dimethylphenylsilyl)-N,N,N’,N’-tetraethyl-
Uniqueness
Boranediamine, N,N,N’,N’-tetraethyl-1-[(1-phenylethenyl)oxy]- stands out due to its phenylethenyl group, which imparts unique reactivity and potential applications compared to other similar compounds. This structural difference can lead to variations in chemical behavior and biological activity.
Properties
CAS No. |
666736-25-0 |
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Molecular Formula |
C16H27BN2O |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
N-[diethylamino(1-phenylethenoxy)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H27BN2O/c1-6-18(7-2)17(19(8-3)9-4)20-15(5)16-13-11-10-12-14-16/h10-14H,5-9H2,1-4H3 |
InChI Key |
VHLYRKSMLPMHHL-UHFFFAOYSA-N |
Canonical SMILES |
B(N(CC)CC)(N(CC)CC)OC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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